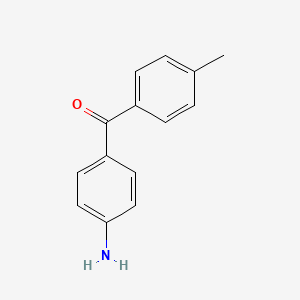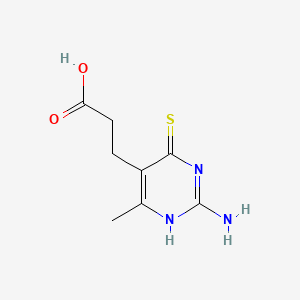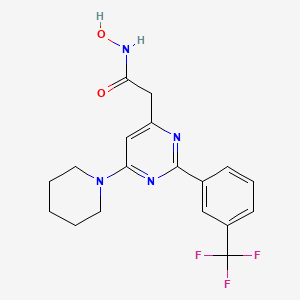![molecular formula C19H18ClN3O B12924230 5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine CAS No. 140454-81-5](/img/structure/B12924230.png)
5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in the development of pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine typically involves the following steps:
Substitution Reaction: The next step involves the substitution of the chlorine atom at the 5-position with a phenoxybenzyl group.
Final Product: The final product, 5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine, is obtained after purification and characterization.
Industrial Production Methods
In industrial settings, the production of 5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenoxybenzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the development of agrochemicals, such as insecticides and herbicides.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-6-ethyl-2-methyl-N-(2-(p-tolyl)oxazol-4-yl)methyl)pyrimidin-4-amine: Exhibits potent insecticidal activity.
5-Chloro-6-ethyl-2-methyl-N-(2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrimidin-4-amine: Shows potent activities against specific pests.
Uniqueness
5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other pyrimidine derivatives .
Propriétés
Numéro CAS |
140454-81-5 |
|---|---|
Formule moléculaire |
C19H18ClN3O |
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
5-chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C19H18ClN3O/c1-2-17-18(20)19(23-13-22-17)21-12-14-7-6-10-16(11-14)24-15-8-4-3-5-9-15/h3-11,13H,2,12H2,1H3,(H,21,22,23) |
Clé InChI |
JUYWFWYWVZHIME-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NC=N1)NCC2=CC(=CC=C2)OC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


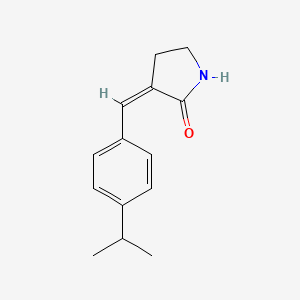
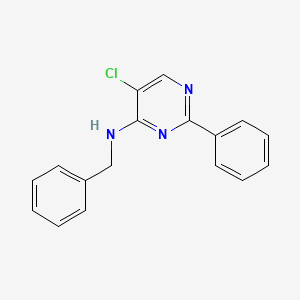
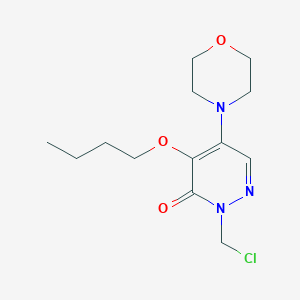
![(2R,3R,4S,5R)-2-[6-Amino-2-((E)-hex-1-enyl)-purin-9-yl]-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B12924174.png)

![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12924185.png)
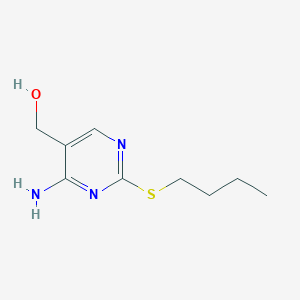
![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-8-hydroxy-32-[(1R)-1-hydroxyethyl]-8-(hydroxymethyl)-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B12924196.png)
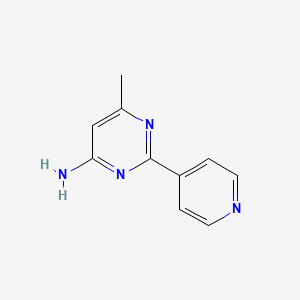
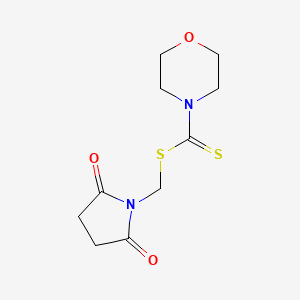
![(R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924217.png)
